

Comparative Spectroscopic Analysis of N-mesityl-2,4,6-trimethylbenzamide and Its Analogues

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Compound of Interest

Compound Name: *N-mesityl-2,4,6-trimethylbenzamide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **N-mesityl-2,4,6-trimethylbenzamide** and its structural analogues. Due to the limited availability of published experimental data for **N-mesityl-2,4,6-trimethylbenzamide**, this comparison focuses on closely related, sterically hindered N-aryl benzamides. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the characterization and identification of similar molecular structures.

Introduction

N-aryl benzamides are a significant class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The spectroscopic properties of these molecules are of fundamental importance for their structural elucidation and for understanding their chemical behavior. Steric hindrance around the amide bond, as is present in **N-mesityl-2,4,6-trimethylbenzamide** and its analogues, can significantly influence their conformational preferences and, consequently, their spectroscopic signatures. This guide summarizes key spectroscopic data (NMR and IR) for a series of these compounds to highlight these structural nuances.

While specific experimental spectra for **N-mesityl-2,4,6-trimethylbenzamide** ($C_{19}H_{23}NO$, Molar Mass: 281.40 g/mol) are not readily available in the public domain, we can infer its expected spectroscopic characteristics by examining its structural components and comparing them with well-characterized analogues.[1]

Spectroscopic Data Comparison

The following tables summarize the 1H NMR, ^{13}C NMR, and IR spectroscopic data for several analogues of **N-mesityl-2,4,6-trimethylbenzamide**. These compounds share the common motif of a substituted N-phenyl group attached to a benzoyl moiety, with varying degrees of steric hindrance and electronic effects.

Table 1: 1H NMR Spectroscopic Data (in $CDCl_3$)

Compound	Ar-H (Amide Ring)	Ar-H (N-Aryl Ring)	NH	CH ₃ (N-Aryl Ring)	Other
N-(2,6-dimethylphenyl)benzamide	7.89 (d, J=7.2 Hz, 2H), 7.54 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.4 Hz, 2H)	7.16–7.07 (m, 3H)	7.64 (s, 1H)	2.24 (s, 6H)	-
N-(2,6-dimethylphenyl)-4-methylbenzamide	7.76 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H)	7.11 (d, J=6.8 Hz, 1H), 7.05 (d, J=7.2 Hz, 2H)	8.23 (s, 1H)	2.17 (s, 6H)	2.40 (s, 3H, Ar-CH ₃)
N-(2,6-dimethylphenyl)-4-methoxybenzamide	7.85 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H)	7.17–6.98 (m, 3H)	7.58 (s, 1H)	2.22 (s, 6H)	3.85 (s, 3H, OCH ₃)
N-(2,6-dimethylphenyl)-4-nitrobenzamide	8.27 (d, J=8.8 Hz, 2H), 8.01 (d, J=8.8 Hz, 2H)	7.17 (dd, J=8.8, 6.2 Hz, 1H), 7.12 (d, J=7.2 Hz, 2H)	7.73 (s, 1H)	2.24 (s, 6H)	-
N-(2,6-diisopropylphenyl)-4-methoxybenzamide	7.89 (d, J = 8.8 Hz, 2H), 6.96 (d, J = 8.8 Hz, 2H)	7.36 (t, J = 7.7 Hz, 1H), 7.24 (d, J = 7.8 Hz, 2H)	7.45 (s, 1H)	-	3.90 (s, 3H, OCH ₃), 3.16 (hept, J = 6.9 Hz, 2H, CH), 1.22 (d, J = 6.9 Hz, 12H, CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound	C=O	Ar-C (Amide Ring)	Ar-C (N-Aryl Ring)	CH ₃ (N-Aryl Ring)	Other
N-(2,6-dimethylphenyl)benzamide	166.00	133.98, 131.70, 128.66, 127.27	135.62, 134.38, 128.20, 127.34	18.44	-
N-(2,6-dimethylphenyl)-4-methylbenzamide	166.18	141.95, 131.50, 129.20, 127.12	135.84, 134.48, 128.10, 127.51	18.40	21.54 (Ar-CH ₃)
N-(2,6-dimethylphenyl)-4-methoxybenzamide	165.51	162.39, 129.16, 126.63, 113.86	135.68, 134.23, 128.21, 127.24	18.48	55.48 (OCH ₃)
N-(2,6-dimethylphenyl)-4-nitrobenzamide	164.12	149.65, 139.74, 128.39, 123.85	135.46, 133.24, 127.91	18.37	-
N-(2,6-diisopropylphenyl)-4-methoxybenzamide	166.43	162.41, 129.09, 126.73, 113.94	146.49, 131.49, 128.35, 123.51	-	55.50 (OCH ₃), 28.89 (CH), 23.66 (CH ₃)

Table 3: Infrared (IR) Spectroscopic Data (in cm⁻¹)

Compound	N-H Stretch	C=O Stretch	Aromatic C-H Stretch
N-(2,6-dimethylphenyl)benzamide	3273	1643	2920, 2856
N-(2,6-dimethylphenyl)-4-methylbenzamide	3266	1639	3041, 2966, 2920, 2856
N-(2,6-dimethylphenyl)-4-methoxybenzamide	3255	1639	3012, 2956, 2838
N-(2,6-dimethylphenyl)-4-nitrobenzamide	3237	1648	3046, 2092, 2858
N-(2,6-diisopropylphenyl)-4-methoxybenzamide	3329	1640	3062, 2962, 2869

Experimental Protocols

The following are general experimental protocols for acquiring the types of spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrument:** A 400 MHz or 600 MHz NMR spectrometer is typically used for high-resolution spectra.[\[2\]](#)
- **¹H NMR Acquisition:**

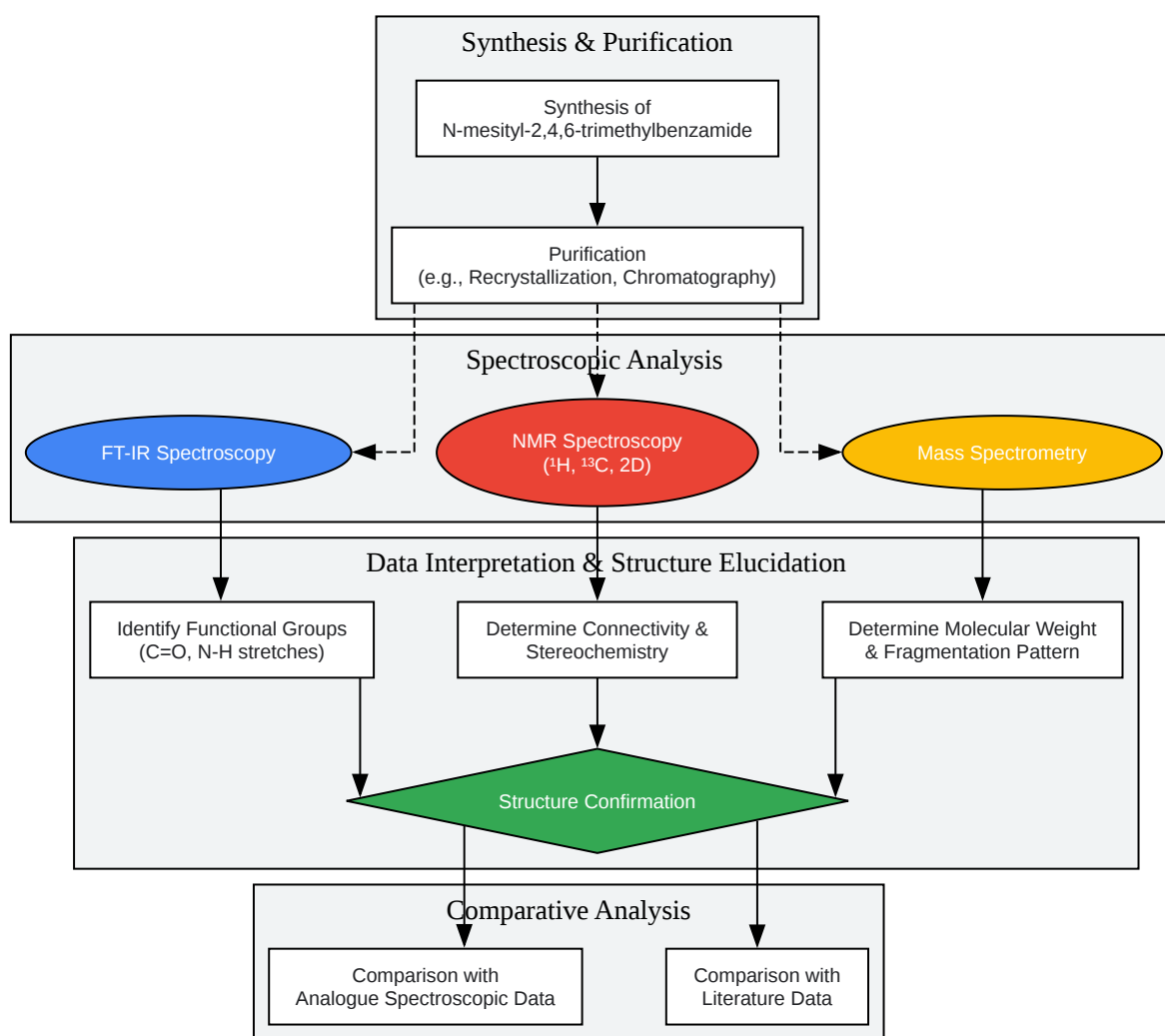
- Acquire the spectrum at room temperature.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
 - Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or known compound, such as **N-mesityl-2,4,6-trimethylbenzamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-aryl benzamides.

Conclusion

This guide provides a comparative overview of the spectroscopic data for analogues of **N-mesityl-2,4,6-trimethylbenzamide**. The presented NMR and IR data highlight the influence of steric and electronic factors on the spectral properties of these hindered amides. While a complete experimental dataset for the title compound is currently elusive, the information compiled here for its close analogues offers a valuable reference for researchers working on the synthesis and characterization of similar molecules. The provided experimental protocols and the workflow for spectroscopic analysis serve as a practical guide for the structural elucidation of these and other organic compounds.

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